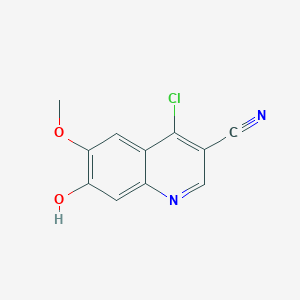
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Übersicht
Beschreibung
“4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile” is a synthetic compound with the CAS Number: 263149-10-6 . It has a molecular weight of 234.64 and its IUPAC name is 4-chloro-7-hydroxy-6-methoxy-3-quinolinecarbonitrile .
Synthesis Analysis
The synthesis of this compound involves a mixture of certain substances and trifluoroacetic acid, which is refluxed in a nitrogen atmosphere for 3 hours . After cooling, the trifluoroacetic acid is removed by rotary evaporation and the oily residue is stirred with ice and water and basified with aqueous ammonia . The resulting suspension is filtered and the solid is washed successively with water, ethyl acetate, and diethyl ether, then dried to give a khaki solid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C11H7ClN2O2 . The InChI Code for this compound is 1S/C11H7ClN2O2/c1-16-10-2-7-8 (3-9 (10)15)14-5-6 (4-13)11 (7)12/h2-3,5,15H,1H3 .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 439°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
This compound is utilized in pharmaceutical research as a reference standard for drug development. Its unique structure serves as a scaffold for synthesizing new medicinal agents, particularly those targeting neurological disorders and inflammatory diseases. The compound’s ability to bind with various receptors and enzymes makes it a valuable tool for studying drug-receptor interactions .
Material Science
In material science, this quinoline derivative is explored for its potential in creating organic light-emitting diodes (OLEDs) . The electron-rich nature of the quinoline core, combined with the electron-withdrawing cyano group, may contribute to charge transport properties beneficial for OLED materials .
Analytical Chemistry
As an analytical reagent, 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile is used to develop chromatographic methods . It helps in the detection and quantification of complex biological samples, ensuring high precision and accuracy in analytical results .
Biopharma Production
This compound finds applications in biopharmaceutical manufacturing, where it’s used as a building block for synthesizing active pharmaceutical ingredients (APIs). Its structural features are particularly advantageous for creating compounds with enhanced bioavailability .
Chemical Synthesis
In chemical synthesis, it acts as an intermediate for constructing more complex molecules. Its reactive sites allow for various chemical transformations, making it a versatile reagent for synthesizing a wide range of organic compounds .
Chromatography – Mass Spectrometry
This quinoline derivative is used in mass spectrometry as a calibration standard . It aids in the calibration of mass spectrometers, ensuring the accuracy of mass-to-charge ratio measurements for other compounds being analyzed .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIORUBTUDLGIII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621983 | |
| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
263149-10-6 | |
| Record name | 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1437674.png)
![5,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B1437676.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)

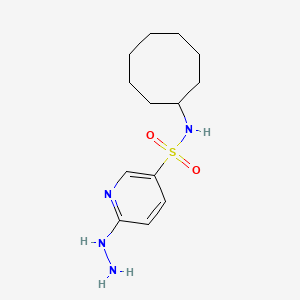
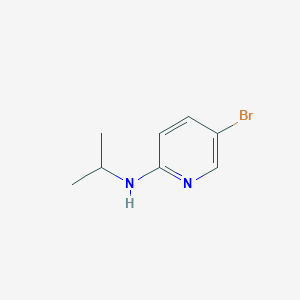
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
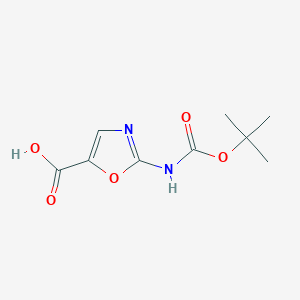
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)
![2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-YL]-acetic acid](/img/structure/B1437690.png)

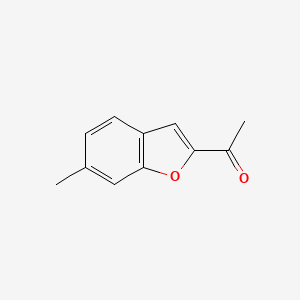
![(3R)-3-[2-(methylthio)ethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B1437693.png)